![molecular formula C14H15ClN2O2S B4836666 N-(3-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea](/img/structure/B4836666.png)
N-(3-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea
Overview
Description
N-(3-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea, also known as Sulfometuron methyl, is a herbicide that is widely used in agriculture to control weeds. It belongs to the class of sulfonylurea herbicides, which are known for their high potency and selectivity. Sulfometuron methyl is effective against a wide range of broadleaf and grassy weeds, making it a popular choice for farmers.
Mechanism of Action
N-(3-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea methyl works by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By inhibiting ALS, N-(3-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea methyl disrupts the normal growth and development of plants, leading to their eventual death.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea methyl has been shown to have a number of biochemical and physiological effects on plants. It can reduce the photosynthetic rate, decrease chlorophyll content, and alter the carbohydrate metabolism of plants. N-(3-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea methyl can also affect the nutrient uptake of plants, leading to nutrient deficiencies and stunted growth.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea methyl is a highly potent and selective herbicide, making it an ideal choice for laboratory experiments. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, N-(3-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea methyl can be toxic to humans and animals, and care must be taken when handling it in the laboratory.
Future Directions
There are several areas of research that could be explored in the future regarding N-(3-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea methyl. One potential area of interest is the development of new herbicides that are less toxic to the environment and human health. Another area of research could be the investigation of the long-term effects of N-(3-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea methyl on soil health and microbial communities. Additionally, further studies could be conducted to explore the potential use of N-(3-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea methyl as a tool for weed management in organic farming systems.
Scientific Research Applications
N-(3-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea methyl has been extensively studied for its herbicidal properties. It is commonly used in research to study the effects of herbicides on plant growth and development. N-(3-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea methyl has also been used in studies to investigate the impact of herbicides on the environment and human health.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(furan-2-ylmethylsulfanyl)ethyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c15-11-3-1-4-12(9-11)17-14(18)16-6-8-20-10-13-5-2-7-19-13/h1-5,7,9H,6,8,10H2,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUGKFHTTXIXGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCSCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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